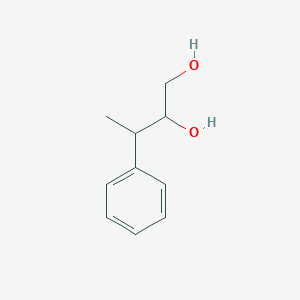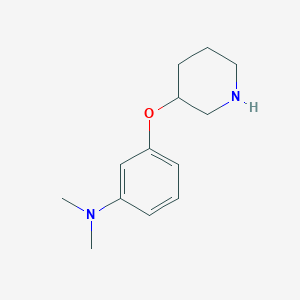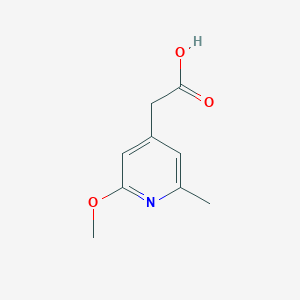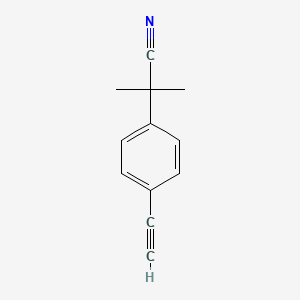
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is an organic compound characterized by a pyrrolidine ring attached to a pentanoic acid backbone with two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Attachment to the Pentanoic Acid Backbone: The pyrrolidine ring is then attached to the pentanoic acid backbone through a series of reactions, including alkylation and esterification.
Introduction of Methyl Groups:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrolidine ring or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the dimethyl and pentanoic acid moieties.
2,2-Dimethylpentanoic acid: Similar backbone but lacks the pyrrolidine ring.
N-Methylpyrrolidine: Contains the pyrrolidine ring with a different substitution pattern.
Uniqueness: 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is unique due to the combination of the pyrrolidine ring and the dimethyl-substituted pentanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
2,2-dimethyl-5-pyrrolidin-1-ylpentanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14)6-5-9-12-7-3-4-8-12/h3-9H2,1-2H3,(H,13,14) |
InChIキー |
SIKRPJXMGSBBIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCN1CCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



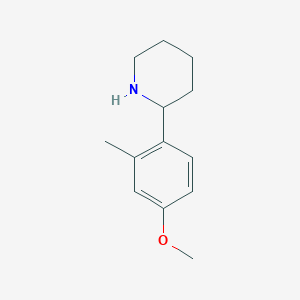




![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
